N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an ethyl chain linking the thiophene ring to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide typically involves the reaction of 2,5-dichlorothiophene with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: 2,5-Dichlorothiophene is reacted with ethylamine in the presence of a solvent and a catalyst to form N-[2-(2,5-dichlorothiophen-3-yl)ethyl]amine.
Step 2: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the acetamide group to an amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl or aryl halides are used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives or amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide
- N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-methylacetamide
Uniqueness
N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of an acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NOS/c1-5(12)11-3-2-6-4-7(9)13-8(6)10/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFRIYXAURQHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(SC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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